molecular formula C8H15NO3 B12894016 (4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one

(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one

Cat. No.: B12894016
M. Wt: 173.21 g/mol
InChI Key: NXJGCBBUBBIDJU-PHDIDXHHSA-N
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Description

(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its use in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of the tert-butyl group and the methoxy group in its structure contributes to its unique reactivity and selectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method includes the reaction of (S)-tert-butyl glycidyl ether with methoxyamine under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amino alcohols.

Scientific Research Applications

(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The tert-butyl and methoxy groups provide steric and electronic effects that enhance the selectivity of the compound in asymmetric synthesis. The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-4-tert-butyl-5-methylnonane
  • (4S,5R)-tert-butyl 4-formyl-2,2-dimethyl-5-phenyloxazolidine-3-carboxylate
  • (4S,5R)-4-tert-butyl-5-ethyl-2-methylnonane

Uniqueness

(4S,5R)-4-(tert-Butyl)-5-methoxyoxazolidin-2-one is unique due to its specific combination of tert-butyl and methoxy groups, which provide distinct steric and electronic properties. These properties make it particularly effective as a chiral auxiliary in asymmetric synthesis, offering higher selectivity and yield compared to similar compounds.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(4S,5R)-4-tert-butyl-5-methoxy-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO3/c1-8(2,3)5-6(11-4)12-7(10)9-5/h5-6H,1-4H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

NXJGCBBUBBIDJU-PHDIDXHHSA-N

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](OC(=O)N1)OC

Canonical SMILES

CC(C)(C)C1C(OC(=O)N1)OC

Origin of Product

United States

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